Odorranain-M2 is an antimicrobial peptide derived from the skin secretions of the odorous frog, Odorrana grahami. This peptide is part of a broader class of antimicrobial peptides known for their ability to combat various microbial infections. Odorranain-M2, along with its relatives, has garnered attention due to its unique structural features and potential therapeutic applications.
Odorranain-M2 was isolated from the skin secretions of Odorrana grahami, a species of frog native to specific regions in Asia. Amphibian skin secretions are rich in bioactive compounds, including antimicrobial peptides that serve as a defense mechanism against pathogens in their environment . The study of these peptides has led to significant insights into their structures and functions, highlighting their potential in medical applications .
Odorranain-M2 belongs to the family of antimicrobial peptides, which are classified based on their structure, charge, and mechanism of action. These peptides are typically cationic and amphipathic, allowing them to interact effectively with microbial membranes. Odorranain-M2 is characterized by its unique amino acid sequence and structural motifs that differentiate it from other known antimicrobial peptides .
The synthesis of Odorranain-M2 can be achieved through both natural extraction and synthetic methods. The natural extraction involves isolating the peptide from the skin secretions of Odorrana grahami, while synthetic approaches may utilize solid-phase peptide synthesis techniques.
The molecular structure of Odorranain-M2 features a specific arrangement of amino acids that contributes to its antimicrobial properties. The peptide typically exhibits a helical structure, which is common among many antimicrobial peptides.
The interactions of Odorranain-M2 with microbial membranes are central to its antimicrobial action. The peptide can induce membrane permeabilization through various mechanisms.
The mechanism by which Odorranain-M2 exerts its antimicrobial effects involves several steps:
Studies have shown that Odorranain-M2 is effective against a range of Gram-positive and Gram-negative bacteria, although its efficacy can vary depending on the specific microorganism .
Odorranain-M2 holds potential for various applications in medicine and biotechnology:
Odorranain-M2 employs electrostatic targeting to disrupt microbial membranes, leveraging its cationic nature (+3 to +5 net charge) to bind anionic phospholipids in bacterial membranes. This interaction initiates conformational changes that facilitate membrane insertion. Research supports two primary models of pore formation:
Table 1: Membrane Disruption Mechanisms of Odorranain-M2
Pore Model | Lipid Specificity | Pore Stability | Key Evidence |
---|---|---|---|
Barrel-Stave | Phosphatidylethanolamine | High | Electron microscopy pores (8–10 nm diameter); SYTOX green uptake kinetics [1] |
Toroidal | Phosphatidylglycerol | Moderate | Membrane curvature visualization; calcein leakage assays [5] |
The GLLSGILGAGKHIVCGLTGCAKA sequence contains an intramolecular disulfide bridge (Cys15–Cys20) stabilizing the α-helical structure essential for pore integrity. Mutational studies confirm that disruption of this bridge reduces bactericidal efficacy by >70% [1].
Beyond membrane lysis, Odorranain-M2 exhibits intracellular bioactivity:
Table 2: Intracellular Targets of Odorranain-M2
Target | Mechanism | Consequence | Detection Method |
---|---|---|---|
Genomic DNA | Phosphate backbone binding | Replication inhibition | Ethidium displacement assay |
16S rRNA | A-site blockade | Ribosome assembly failure | RNA electrophoretic mobility shift |
DnaK | ATP-binding site occlusion | Proteostasis collapse | Surface plasmon resonance |
Transcriptomic analyses of MRSA exposed to Odorranain-M2 show downregulation of groEL, dnaK, and rpoB genes, confirming disruption of protein translation and stress response systems [4].
Odorranain-M2 modulates host immunity through TLR4/NF-κB pathway engagement:
Notably, Odorranain-M2 synergizes with bacterial components like FimH adhesin to enhance M1 repolarization in tumor microenvironments, boosting CD8+ T-cell infiltration by 40% [9].
Odorranain-M2 disrupts biofilms through dual mechanisms:
Table 3: Biofilm Disruption by Odorranain-M2 vs. Antibiotics
Parameter | Odorranain-M2 (10 µM) | Gentamicin (100 µg/mL) | Tetracycline (50 µg/mL) |
---|---|---|---|
Biofilm Inhibition | 80% | 30% | 25% |
MBEC:MIC Ratio | 4 | 512 | 256 |
Matrix Targeting | PNAG, eDNA | None | None |
Data adapted from biofilm susceptibility testing [5] [10]. MBEC = Minimum Biofilm Eradication Concentration; MIC = Minimum Inhibitory Concentration.
In skin graft models, Odorranain-M2 penetrates Bacillus biofilms 4× more effectively than gentamicin, reversing antibiotic tolerance via chemoattractant-mediated immune recruitment [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7